Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3,5-dimethyl-
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Overview
Description
Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3,5-dimethyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3,5-dimethyl- typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with an appropriate amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include refluxing in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3,5-dimethyl- may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to optimize reaction times and yields. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3,5-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream biological processes .
Comparison with Similar Compounds
Similar Compounds
- Benzamide,n-(4,6-dimethyl-2-pyridinyl)-2-methyl-
- N-(4,6-dimethyl-2-pyridinyl)benzamide
Uniqueness
Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3,5-dimethyl- is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-10-5-11(2)8-14(7-10)16(19)18-15-9-12(3)6-13(4)17-15/h5-9H,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHRVSCXMMAQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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